molecular formula C9H12N4O4 B066679 5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol CAS No. 164355-85-5

5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol

Cat. No.: B066679
CAS No.: 164355-85-5
M. Wt: 240.22 g/mol
InChI Key: WALVBICTBBHOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol, also known as PBD, is a heterocyclic compound that has been extensively studied for its biochemical and physiological effects. PBD is a DNA cross-linking agent that has been used in cancer research for its ability to inhibit cell division and induce apoptosis in cancer cells.

Mechanism of Action

5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol works by binding to the minor groove of DNA and forming interstrand cross-links between adjacent guanine bases. This cross-linking inhibits DNA replication and transcription, leading to cell death. This compound has been shown to be highly selective for cancer cells, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. This compound has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2, and induce the expression of pro-apoptotic proteins, such as Bax. This compound has been shown to be highly selective for cancer cells, with minimal effects on normal cells.

Advantages and Limitations for Lab Experiments

5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol has several advantages for lab experiments, including its high selectivity for cancer cells and its ability to induce apoptosis. However, this compound is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. This compound also has limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of this compound's potential use in gene therapy and as a diagnostic tool for cancer. Additionally, further studies are needed to investigate the long-term effects of this compound on normal cells and its potential use in combination with other cancer treatments.

Synthesis Methods

5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol is a complex molecule that requires a multi-step synthesis process. The synthesis of this compound involves the condensation of 3,4-dihydroxybenzaldehyde with 2-amino-5-methylpyridine to form a Schiff base. The Schiff base is then reacted with sodium nitrite and hydrochloric acid to form a diazonium salt. The diazonium salt is then coupled with 4-hydroxy-6-methyl-2H-pyran-2-one to form this compound.

Scientific Research Applications

5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol has been extensively studied for its anticancer properties. This compound is a DNA cross-linking agent that has been shown to inhibit cell division and induce apoptosis in cancer cells. This compound has been used in preclinical studies to investigate the efficacy of cancer treatment. This compound has also been studied for its potential use in gene therapy and as a diagnostic tool for cancer.

Properties

164355-85-5

Molecular Formula

C9H12N4O4

Molecular Weight

240.22 g/mol

IUPAC Name

5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol

InChI

InChI=1S/C9H12N4O4/c1-5-4-8(14)7-6(13(16)17-11-7)2-3-9(8,10)12(5)15/h14H,2-4,10H2,1H3

InChI Key

WALVBICTBBHOJN-UHFFFAOYSA-N

SMILES

CC1=[N+](C2(CCC3=[N+](ON=C3C2(C1)O)[O-])N)[O-]

Canonical SMILES

CC1=[N+](C2(CCC3=[N+](ON=C3C2(C1)O)[O-])N)[O-]

synonyms

8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,5a-amino-4,5,5a,8-tetrahydro-7-methyl-,3,6-dioxide(9CI)

Origin of Product

United States

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